Cas no 1804023-14-0 (4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine)

4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H5F4N3O/c9-1-5-4(2-13)7(14)6(3-15-5)16-8(10,11)12/h3H,1H2,(H2,14,15)
- InChIKey: OILCILXABVGFRN-UHFFFAOYSA-N
- ほほえんだ: FCC1C(C#N)=C(C(=CN=1)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 287
- トポロジー分子極性表面積: 71.9
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A026003852-1g |
4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine |
1804023-14-0 | 97% | 1g |
$1,680.00 | 2022-04-02 | |
Alichem | A026003852-500mg |
4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine |
1804023-14-0 | 97% | 500mg |
$1,029.00 | 2022-04-02 |
4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine 関連文献
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridineに関する追加情報
Comprehensive Guide to 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine (CAS No. 1804023-14-0)
4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine (CAS No. 1804023-14-0) is a highly specialized pyridine derivative with unique structural and functional properties. This compound has garnered significant attention in the pharmaceutical and agrochemical industries due to its versatile applications. Its molecular structure, featuring a fluoromethyl group and a trifluoromethoxy substituent, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound for its potential in drug discovery and material science.
The 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine is particularly notable for its role in the development of novel heterocyclic compounds. Heterocycles are a cornerstone of modern medicinal chemistry, and this derivative's unique substitution pattern offers opportunities for creating molecules with enhanced biological activity. Recent studies have explored its utility in designing kinase inhibitors and antimicrobial agents, aligning with the growing demand for new therapeutic options in the face of antibiotic resistance and chronic diseases.
From a chemical perspective, the presence of both cyano and amino groups in 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine allows for diverse reactivity, making it a versatile building block in organic synthesis. The trifluoromethoxy group is known for its ability to improve metabolic stability and lipophilicity, traits highly sought after in drug candidates. These properties make this compound a focal point in medicinal chemistry optimization and structure-activity relationship (SAR) studies.
In the agrochemical sector, 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine has shown promise as a precursor for crop protection agents. The increasing global emphasis on sustainable agriculture and the need for eco-friendly pesticides have driven research into fluorine-containing compounds, which often exhibit superior efficacy and environmental profiles. This compound's structural features align well with these trends, making it a candidate for next-generation agrochemical formulations.
The synthesis of 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve yields and reduce reaction times, reflecting the broader shift toward green chemistry and process optimization in the chemical industry.
Market dynamics for 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine are influenced by the growing demand for high-value chemical intermediates. Pharmaceutical companies and research institutions are the primary consumers, with applications spanning drug discovery, material science, and specialty chemicals. The compound's CAS No. 1804023-14-0 serves as a unique identifier, facilitating procurement and regulatory compliance in global trade.
Looking ahead, the future of 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine appears bright, with ongoing research exploring its potential in personalized medicine and smart materials. As the scientific community continues to uncover new applications, this compound is poised to play a pivotal role in advancing innovation across multiple industries. Its combination of structural novelty and functional versatility ensures its relevance in the evolving landscape of chemical research and development.
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